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Compound of Interest

Compound Name: Vosilasarm

Cat. No.: B611295 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of

Vosilasarm with Alternative Therapies for Advanced Breast Cancer.

This guide provides a comprehensive analysis of the published research on Vosilasarm
(formerly RAD-140, EP0062), a novel selective androgen receptor modulator (SARM), in the

context of treating androgen receptor-positive (AR+), estrogen receptor-positive (ER+), and

human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer. By

objectively comparing its performance with established and emerging therapies, and presenting

supporting experimental data, this document aims to facilitate a critical evaluation of

Vosilasarm's potential and the reproducibility of its research findings.

Mechanism of Action: A Selective Approach
Vosilasarm is an orally bioavailable, non-steroidal SARM that exhibits tissue-selective

agonistic and antagonistic activities.[1] In tissues like skeletal muscle and bone, it acts as an

agonist, promoting anabolic effects.[1][2] Conversely, in breast and prostate tissues, it

demonstrates antagonistic properties, blocking androgen receptor (AR) activation and inhibiting

the proliferation of AR-dependent cancer cells.[1][2] This selective modulation is a key

differentiator from traditional androgens, aiming to minimize androgenic side effects.

The following diagram illustrates the proposed signaling pathway of Vosilasarm in

AR+/ER+/HER2- breast cancer cells.
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Vosilasarm's mechanism of action in breast cancer cells.
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Preclinical Reproducibility: Evidence from Animal
Models
Preclinical studies in rats have been crucial in establishing the tissue-selective effects of

Vosilasarm, a key aspect of its therapeutic profile. These findings have been cited in

subsequent publications, suggesting a degree of reproducibility in the preclinical setting.

Experimental Protocol: Hershberger Assay in Rats
The Hershberger assay is a standardized method to assess the androgenic and anabolic

activity of a compound.[3]

Animal Model: Immature, castrated male rats.[2][3]

Treatment: Animals are treated with the test compound (Vosilasarm) or a reference

androgen (e.g., testosterone propionate) for a defined period.[2]

Endpoints: The weights of androgen-responsive tissues, such as the levator ani muscle

(anabolic activity) and the prostate and seminal vesicles (androgenic activity), are measured

and compared to control groups.[2][3]

The following workflow illustrates the typical Hershberger assay protocol used to evaluate

SARMs like Vosilasarm.
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Workflow of the Hershberger assay for SARM evaluation.

Summary of Preclinical Findings
The table below summarizes the key quantitative findings from preclinical studies of

Vosilasarm in rats, demonstrating its selectivity for anabolic effects over androgenic effects.
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Tissue
Vosilasarm Effect (relative
to Testosterone
Propionate)

Reference

Levator Ani Muscle Potent full agonist [2]

Prostate
Weaker, partial

agonist/antagonist
[2]

Seminal Vesicles
Weaker, partial

agonist/antagonist
[2]

Clinical Findings: Vosilasarm in Metastatic Breast
Cancer
Vosilasarm has been evaluated in a first-in-human Phase 1 clinical trial (NCT03088527) and is

currently under investigation in a Phase 1/2 study (NCT05573126) for postmenopausal women

with advanced AR+/ER+/HER2- breast cancer.[2][4][5][6]

Experimental Protocol: Phase 1 Dose-Escalation Study
(NCT03088527)

Study Design: An open-label, multi-center, dose-escalation Phase 1 trial.[7]

Patient Population: Postmenopausal women with ER+/HER2- metastatic breast cancer.[2][7]

Intervention: Oral administration of Vosilasarm at escalating daily doses (e.g., 50 mg, 100

mg, 150 mg).[2][7]

Primary Objectives: To assess the safety, tolerability, and maximum tolerated dose (MTD) of

Vosilasarm.[7]

Secondary Objectives: To evaluate pharmacokinetics and preliminary anti-tumor activity.[7]

The logical flow of a typical Phase 1 dose-escalation trial is depicted below.
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Logical workflow of a Phase 1 dose-escalation clinical trial.

Summary of Vosilasarm Phase 1 Clinical Data
(NCT03088527)
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The following table presents a summary of the key safety and efficacy data from the Phase 1

trial of Vosilasarm in heavily pre-treated postmenopausal women with AR+/ER+/HER2-

metastatic breast cancer.

Endpoint Result Reference

Maximum Tolerated Dose

(MTD)
100 mg/day [2]

Common Adverse Events

(≥20%)

Elevated liver enzymes

(ALT/AST), nausea, anemia
[5]

Grade ≥3 Treatment-Related

Adverse Events
ALT increase (20%) [5]

Clinical Benefit Rate (CBR) at

≥6 months
21% (4/19 evaluable patients) [5]

Best Overall Response
Stable Disease in 58% (11/19

evaluable patients)
[5]

Comparative Analysis with Alternative Therapies
The treatment landscape for HR+/HER2- metastatic breast cancer is evolving. A comparison of

Vosilasarm with other targeted therapies is essential for understanding its potential clinical

positioning.

Mechanisms of Action of Competitor Therapies
The diagram below illustrates the signaling pathways targeted by key competitors of

Vosilasarm.
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Key Signaling Pathways in HR+/HER2- Breast Cancer
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Signaling pathways targeted by Vosilasarm's competitors.

Comparative Efficacy and Safety Data from Pivotal Trials
The following tables provide a comparative summary of efficacy and safety data from the

pivotal clinical trials of Vosilasarm's main competitors in heavily pre-treated HR+/HER2-

metastatic breast cancer patients. Direct comparison is challenging due to differences in trial

design and patient populations.

Table 1: Efficacy of Vosilasarm vs. Competitors in Heavily Pre-treated HR+/HER2- mBC
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Drug
(Trial)

Treatmen
t Arm

Control
Arm

Median
Progressi
on-Free
Survival
(PFS)

Objective
Respons
e Rate
(ORR)

Clinical
Benefit
Rate
(CBR)

Referenc
e

Vosilasarm

(Phase 1)

Monothera

py
N/A - -

21% (at ≥6

mos)
[5]

Enobosarm

(Phase 2)
9 mg daily N/A - -

32% (at 24

wks)
[8]

Fulvestrant

(CONFIRM

)

500 mg 250 mg 6.5 mos - - [9]

Palbociclib

+

Fulvestrant

(PALOMA-

3)

Palbociclib

+

Fulvestrant

Placebo +

Fulvestrant
9.5 mos 24.6% - [10]

Abemacicli

b +

Fulvestrant

(MONARC

H 2)

Abemacicli

b +

Fulvestrant

Placebo +

Fulvestrant
16.4 mos 48.1% - [11]

Everolimus

+

Exemestan

e

(BOLERO-

2)

Everolimus

+

Exemestan

e

Placebo +

Exemestan

e

7.8 mos

(local)
- - [12]

Alpelisib +

Fulvestrant

(SOLAR-1,

PIK3CA

mut)

Alpelisib +

Fulvestrant

Placebo +

Fulvestrant
11.0 mos 35.7% - [13]
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Table 2: Safety Profile of Vosilasarm vs. Competitors (Common Grade ≥3 Adverse Events)

Drug
Common Grade ≥3
Adverse Events

Reference

Vosilasarm ALT increase (20%) [5]

Enobosarm
Nausea, fatigue, increased

AST/ALT (each <5%)
[8]

Fulvestrant
Generally well-tolerated,

injection site reactions

Palbociclib
Neutropenia (66.4%),

leukopenia (24.8%)
[10]

Abemaciclib
Neutropenia (26.5%), diarrhea

(13.4%)
[11]

Everolimus
Stomatitis (8%), anemia (6%),

dyspnea (4%)
[12]

Alpelisib
Hyperglycemia (36.6%), rash

(9.9%)
[13]

Reproducibility and Future Directions
The preclinical findings for Vosilasarm, particularly its tissue selectivity, appear to be a

reproducible concept within the SARM class of drugs. The ongoing Phase 1/2 clinical trial

(NCT05573126) will be critical in confirming the preliminary efficacy and safety signals

observed in the initial Phase 1 study.[6] Reproducibility of the clinical benefit will be a key

determinant of its future development.

Future research should focus on:

Direct Comparative Trials: Head-to-head studies of Vosilasarm against other AR-targeted

therapies like Enobosarm, or in combination with standard-of-care agents.

Biomarker Development: Identifying predictive biomarkers beyond AR expression to select

patients most likely to respond to Vosilasarm.
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Long-term Safety: Continued evaluation of the long-term safety profile, particularly

concerning hepatic and metabolic effects.

The logical progression of Vosilasarm's clinical development is outlined below.

Preclinical Studies
(In vitro & In vivo)

Phase 1 Trial (NCT03088527)
(Safety, MTD)

Phase 1/2 Trial (NCT05573126)
(Dose Optimization, Preliminary Efficacy)

Pivotal Phase 3 Trial(s)
(Confirmation of Efficacy & Safety)

Regulatory Submission
and Review

Potential FDA Approval

Click to download full resolution via product page

Clinical development pathway for Vosilasarm.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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